molecular formula C6H7NO2S B6146265 2-(1,2-thiazol-3-yl)propanoic acid CAS No. 1500343-54-3

2-(1,2-thiazol-3-yl)propanoic acid

Cat. No.: B6146265
CAS No.: 1500343-54-3
M. Wt: 157.2
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Description

2-(1,2-Thiazol-3-yl)propanoic acid (CAS 1500343-54-3) is a heterocyclic carboxylic acid with the molecular formula C₆H₇NO₂S and a molecular weight of 157.19 g/mol . Structurally, it features a thiazole ring (a five-membered aromatic ring containing sulfur and nitrogen) substituted at the 3-position with a propanoic acid side chain. Key physicochemical properties include a predicted density of 1.345 g/cm³, boiling point of 213.2°C, and pKa of 5.08, indicating moderate acidity .

Properties

CAS No.

1500343-54-3

Molecular Formula

C6H7NO2S

Molecular Weight

157.2

Purity

95

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

2-(1,2-thiazol-3-yl)propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve moderate temperatures and the use of solvents like dichloromethane or acetonitrile .

Major Products

Major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

2-(1,2-thiazol-3-yl)propanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,2-thiazol-3-yl)propanoic acid involves its interaction with various molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions, which can modulate the activity of biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Example 1: (R)-2-(2,4-Dichlorophenoxy)propanoic Acid (Dichlorprop-p, CAS 15165-67-0)

  • Structure: Features a phenoxy group with chlorine substituents at the 2- and 4-positions.
  • Key Differences: Higher molecular weight (239.06 g/mol) due to chlorine atoms. Environmental impact: Restricted due to groundwater contamination risks .
  • Contrast: Unlike 2-(1,2-thiazol-3-yl)propanoic acid, Dichlorprop-p lacks a heterocyclic ring, relying on aromatic chlorination for bioactivity. This structural divergence leads to distinct environmental persistence and toxicity profiles.

Example 2: Mecoprop-p (Propionic acid, 2-((4-chloro-o-tolyl)oxy)-, (+)-)

  • Structure: Contains a methyl-substituted phenoxy group.
  • Key Differences :
    • Broader herbicidal activity but similar environmental restrictions as Dichlorprop-p .
    • Higher lipophilicity due to the methyl group, enhancing membrane permeability.

Thiazole and Thiophene Derivatives

Example 1: 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids (Mickevičius et al., 2013)

  • Structure: 1,3-thiazol-2-yl isomer with a phenylamino group.
  • Key Differences :
    • Antiviral activity reported against HCV NS4B, attributed to the phenyl-thiazole pharmacophore .
    • Higher molecular complexity (e.g., derivatives with molecular weights >300 g/mol) compared to the simpler 1,2-thiazol-3-yl scaffold .

Example 2: Thiophene-Propanol Derivatives (USP 35–NF 30 Supplement, 2012)

  • Structure: Includes compounds like 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol.
  • Key Differences :
    • Replaces thiazole with thiophene (sulfur-containing but lacking nitrogen).
    • Functional groups (alcohols, amines) instead of carboxylic acid, altering solubility and reactivity .

Triazole-Thio Derivatives

Example: Alkil-2-((5-Phenethyl-4-R-1,2,4-triazole-3-yl)thio)acetimidates

  • Structure : 1,2,4-triazole core with thioether linkages.
  • Key Differences :
    • Triazole rings confer distinct electronic properties compared to thiazoles.
    • Higher molecular weights (~236–250 g/mol) and enhanced stability due to imidate groups .

Data Table: Comparative Analysis

Property / Compound This compound Dichlorprop-p 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acid Thiophene-Propanol Derivatives
CAS Number 1500343-54-3 15165-67-0 N/A Varied (e.g., 1500343-54-3)
Molecular Formula C₆H₇NO₂S C₉H₇Cl₂O₃ C₁₂H₁₁N₃O₂S C₈H₁₁NOS
Molecular Weight (g/mol) 157.19 239.06 ~285–300 ~165–200
Key Functional Groups Thiazole, carboxylic acid Phenoxy, Cl substituents Phenylamino, 1,3-thiazole Thiophene, alcohol/amine
pKa 5.08 ~2.8–3.5 (phenoxy) N/A ~8–10 (amine)
Applications Research chemical Restricted herbicide Antiviral agents Pharmaceutical impurities

Research Findings and Implications

Bioactivity: Thiazole derivatives like 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic acid exhibit antiviral activity, suggesting that the position of the thiazole nitrogen (1,2 vs. 1,3) and substituents critically influence biological targeting .

Environmental Impact: Phenoxypropanoic acids (e.g., Dichlorprop-p) highlight the trade-off between efficacy and environmental risk, a concern less documented for thiazole-based acids .

Synthetic Flexibility : Thiazole and triazole scaffolds allow modular functionalization, enabling tailored physicochemical properties for drug design .

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